The compound "Methyl 6-amino-3,5-dibromopicolinate" has not been directly studied in the provided papers. However, the papers do discuss related brominated compounds and their applications, which can provide insights into the potential characteristics and uses of similar brominated molecules. For instance, the regioselective dibromination of methyl indole-3-carboxylate and its subsequent applications in synthesizing natural and non-natural derivatives is a process that could be analogous to the synthesis and applications of Methyl 6-amino-3,5-dibromopicolinate1. Additionally, the study of methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a tubulin polymerization inhibitor2, and the synthesis of metal complexes with a brominated quinazolinone ligand3, provide examples of how brominated compounds can be utilized in medicinal chemistry and materials science.
The applications of brominated compounds in various fields are well-documented in the provided papers. The regioselective dibromination of methyl indole-3-carboxylate has been applied in the synthesis of natural and non-natural 5,6-dibromoindole derivatives, which have potential uses in pharmaceuticals and organic synthesis1. The antiproliferative activity of GN39482 toward human cancer cells at nanomolar concentrations highlights the potential of brominated compounds in cancer therapy2. Furthermore, the metal complexes synthesized from a brominated quinazolinone ligand have shown antimicrobial properties, suggesting applications in the development of new antimicrobial agents3. These studies collectively demonstrate the versatility of brominated compounds in fields ranging from medicinal chemistry to materials science.
Methyl 6-amino-3,5-dibromopicolinate is a chemical compound classified under the category of heterocyclic aromatic compounds, specifically as a derivative of picolinic acid. Its molecular formula is , and it contains two bromine atoms at the 3rd and 5th positions of the pyridine ring, along with an amino group at the 6th position. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly as an intermediate in the production of various pharmaceuticals and agrochemicals.
The synthesis of methyl 6-amino-3,5-dibromopicolinate typically involves several key steps:
Methyl 6-amino-3,5-dibromopicolinate features a pyridine ring structure with specific substituents that influence its chemical behavior:
Methyl 6-amino-3,5-dibromopicolinate can undergo various chemical reactions:
The mechanism of action for methyl 6-amino-3,5-dibromopicolinate largely depends on its application in medicinal chemistry:
Methyl 6-amino-3,5-dibromopicolinate exhibits several notable physical and chemical properties:
Methyl 6-amino-3,5-dibromopicolinate has several significant applications in scientific research:
Methyl 6-amino-3,5-dibromopicolinate (CAS Registry Number: 443956-21-6) is a crystalline organobromine compound with the systematic IUPAC name methyl 6-amino-3,5-dibromo-2-pyridinecarboxylate. Its molecular formula is C₇H₆Br₂N₂O₂, corresponding to a molecular weight of 309.94 g/mol [1] [4] [7]. The compound presents as an off-white to pale yellow solid under ambient conditions and requires storage in a dark place under inert atmosphere at room temperature to maintain stability [1] [4]. Key physicochemical parameters include a boiling point of approximately 366°C at standard atmospheric pressure and a purity specification typically ≥95% for commercial research samples [4] [7].
Table 1: Fundamental Chemical Identifiers of Methyl 6-Amino-3,5-dibromopicolinate
Property | Value/Descriptor |
---|---|
CAS Registry Number | 443956-21-6 |
IUPAC Name | methyl 6-amino-3,5-dibromo-2-pyridinecarboxylate |
Molecular Formula | C₇H₆Br₂N₂O₂ |
Molecular Weight | 309.94 g/mol |
Canonical SMILES | NC1=NC(=C(C=C1Br)Br)C(=O)OC |
InChI Key | RLNKFHZYSZFLTL-UHFFFAOYSA-N |
Commercial Purity | ≥95% |
Storage Requirements | Dark place, inert atmosphere, room temp |
This molecule belongs to the picolinate ester subclass of pyridine derivatives, characterized by a six-membered aromatic ring containing one nitrogen heteroatom. Its structure features three strategically positioned functional groups: (1) an electron-donating amino group (-NH₂) at the 6-position, (2) two electron-withdrawing bromine atoms at the 3- and 5-positions, and (3) a carboxylate ester moiety (-COOCH₃) at the 2-position [1] [4]. This unique electronic configuration creates significant polarization within the pyridine ring system, rendering the carbon atoms adjacent to bromine highly electrophilic towards nucleophilic aromatic substitution reactions [2].
The bromine substituents function as excellent leaving groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the construction of complex biaryl architectures. Simultaneously, the ester group provides a versatile handle for hydrolysis, reduction, or amidation, while the amino group permits diazotization, acylation, or incorporation into heterocyclic fusion reactions [3] [6]. This trifunctional reactivity profile establishes the compound as a valuable orthogonally protected building block for synthesizing pharmaceuticals, agrochemicals, and functional materials. Its significance is amplified by the privileged status of pyridine motifs in bioactive molecules, particularly given that over 75% of FDA-approved antibiotics contain nitrogen heterocycles as core structural elements [5].
The synthetic accessibility of methyl 6-amino-3,5-dibromopicolinate stems from methodological advances in regioselective functionalization of picoline derivatives developed during the late 20th century. The compound emerged as a specialized intermediate following breakthroughs in directed ortho-metalation (DoM) strategies and halogen-selective reactions applied to aminopyridine scaffolds [8]. Its first reported preparation likely involved bromination of commercially available methyl 6-aminopicolinate under controlled conditions to achieve selective dibromination at the 3- and 5-positions – positions activated towards electrophilic substitution by both the ring nitrogen and the electron-donating amino group [1].
The compound’s adoption in pharmaceutical research accelerated in the post-2000s era, coinciding with increased focus on halogenated heterocycles as kinase inhibitors and antibiotic pharmacophores. This period saw nitrogen heterocycles become the predominant structural class among newly approved small-molecule drugs, comprising over 60% of all drug candidates. Within this landscape, methyl 6-amino-3,5-dibromopicolinate filled a niche as a polyhalogenated precursor enabling sequential cross-coupling strategies ("halogen dance" chemistry), particularly valuable in fragment-based drug discovery [3] [5]. Its commercial availability from specialized suppliers (e.g., Ambeed, BLD Pharm) since the early 2010s reflects its established role in modern medicinal chemistry workflows targeting complex nitrogen-containing architectures.
Table 2: Key Developments in the Emergence of Halogenated Picolinates as Synthetic Intermediates
Time Period | Methodological Advance | Impact on Compound Accessibility |
---|---|---|
1980s-1990s | Directed ortho-metalation (DoM) protocols | Enabled regioselective bromination of aminopyridines |
Late 1990s | Transition metal-catalyzed cross-coupling chemistry | Increased demand for dihalogenated pyridine building blocks |
Early 2000s | High-throughput parallel synthesis adoption | Commercialization of specialized heterocyclic intermediates |
Post-2010 | Fragment-based drug design (FBDD) proliferation | Established niche for orthogonally functionalized scaffolds |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7